Cas no 805245-42-5 ((3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol)

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol structure
805245-42-5 structure
Product Name:(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Numero CAS:805245-42-5
MF:C28H27FO4
MW:446.5
CID:832587
PubChem ID:90413083
Update Time:2025-04-28

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-Cyclopenta-1,3-dioxol-4-ol, 5-fluoro-3a,6a-dihydro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aS,4R,6aR)-
    • 4H-CYCLOPENTA-1,3-DIOXOL-4-OL, 5-FLUORO-3A,6A-DIHYDRO-2,2-DIMETHYL-6-[(TRIPHENYLMETHOXY)METHYL]-, (3AS,4R,6AR)-
    • (3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
    • (3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol
    • MMPZYZZSNMTBBI-NXCFDTQHSA-N
    • BCP28330
    • SB17782
    • CID 90413083
    • (3aS,4R,6aR)-5-Fluoro-3a,6a-dihydro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-4H-cyclopenta-1,3-dioxol-4-ol (ACI)
    • 805245-42-5
    • AKOS027338346
    • CS-13119
    • SCHEMBL16041755
    • CS-M3256
    • P14048
    • (3aR,6R,6aS)-5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol
    • Inchi: 1S/C28H27FO4/c1-27(2)32-25-22(23(29)24(30)26(25)33-27)18-31-28(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,24-26,30H,18H2,1-2H3/t24-,25+,26-/m0/s1
    • Chiave InChI: MMPZYZZSNMTBBI-NXCFDTQHSA-N
    • Sorrisi: C(C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)OCC1=C(F)[C@H](O)[C@@H]2OC(O[C@H]12)(C)C

Proprietà calcolate

  • Massa esatta: 446.18933750g/mol
  • Massa monoisotopica: 446.18933750g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 33
  • Conta legami ruotabili: 6
  • Complessità: 655
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 47.9
  • XLogP3: 3.8

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H99870-1g
(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
805245-42-5 98%
1g
¥7312.0 2023-09-07
ChemScence
CS-M3256-100mg
4H-Cyclopenta-1,3-dioxol-4-ol, 5-fluoro-3a,6a-dihydro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aS,4R,6aR)-
805245-42-5
100mg
$215.0 2022-04-26
ChemScence
CS-M3256-250mg
4H-Cyclopenta-1,3-dioxol-4-ol, 5-fluoro-3a,6a-dihydro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aS,4R,6aR)-
805245-42-5
250mg
$395.0 2022-04-26
ChemScence
CS-M3256-1g
4H-Cyclopenta-1,3-dioxol-4-ol, 5-fluoro-3a,6a-dihydro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aS,4R,6aR)-
805245-42-5
1g
$830.0 2022-04-26
ChemScence
CS-M3256-5g
4H-Cyclopenta-1,3-dioxol-4-ol, 5-fluoro-3a,6a-dihydro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aS,4R,6aR)-
805245-42-5
5g
$2490.0 2022-04-26
Chemenu
CM525641-1g
(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
805245-42-5 97%
1g
$948 2023-02-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7279-100MG
(3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol
805245-42-5 95%
100MG
¥ 1,148.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7279-250MG
(3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol
805245-42-5 95%
250MG
¥ 1,834.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7279-500MG
(3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol
805245-42-5 95%
500MG
¥ 3,049.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7279-1G
(3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol
805245-42-5 95%
1g
¥ 4,573.00 2023-04-13

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Riferimento
Synthesis of 5'-substituted fluoro-neplanocin A analogs: importance of a hydrogen bonding donor at 5'-position for the inhibitory activity of S-adenosylhomocysteine hydrolase
Moon, Hyung Ryong; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(22), 5641-5644

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
1.2 Solvents: Water ;  rt
Riferimento
Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities
Chandra, Girish; et al, Journal of Medicinal Chemistry, 2015, 58(12), 5108-5120

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Palladium diacetate Solvents: Acetonitrile ;  rt; 36 h, 60 °C
2.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
2.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
Riferimento
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium bifluoride ,  1-Butanaminium, N,N,N-tributyl-, (dihydrogen trifluoride) (1:1) Solvents: Dimethylformamide ;  72 h, 140 °C
2.1 Reagents: Pyridine ,  Trifluoroacetic anhydride ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethyl sulfoxide ;  15 h, rt
2.2 Solvents: Water ;  rt
3.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
3.2 Solvents: Water ;  rt
Riferimento
Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities
Chandra, Girish; et al, Journal of Medicinal Chemistry, 2015, 58(12), 5108-5120

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Cerium trichloride ,  Sodium borohydride ;  30 min, 0 °C
2.1 Reagents: Imidazole Solvents: Dimethylformamide ;  12 h, 40 °C
3.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ,  tert-Butyl methyl ether ;  1 h, -78 °C; 30 min, -78 °C
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
Riferimento
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Pyridine ,  Iodine Solvents: Tetrahydrofuran ;  4 h, rt
2.1 Reagents: Sodium borohydride Catalysts: Cerium trichloride ;  30 min, 0 °C
2.2 Reagents: Imidazole Solvents: Dimethylformamide ;  12 h, 40 °C
3.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ,  tert-Butyl methyl ether ;  1 h, -78 °C; 30 min, -78 °C
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
Riferimento
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium carbonate ,  Hydrogen Catalysts: Palladium (on carbon) Solvents: Ethyl acetate ;  overnight, rt
2.1 Reagents: Triethylsilyl chloride ,  Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
2.3 Reagents: Selectfluor Solvents: Acetonitrile ;  12 h, 0 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Palladium diacetate Solvents: Acetonitrile ;  rt; 36 h, 60 °C
5.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
5.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
Riferimento
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

Metodo di produzione 8

Condizioni di reazione
1.1 -
2.1 Reagents: Sodium carbonate ,  Hydrogen Catalysts: Palladium (on carbon) Solvents: Ethyl acetate ;  overnight, rt
3.1 Reagents: Triethylsilyl chloride ,  Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
3.2 Reagents: Ammonium chloride Solvents: Water
3.3 Reagents: Selectfluor Solvents: Acetonitrile ;  12 h, 0 °C
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Palladium diacetate Solvents: Acetonitrile ;  rt; 36 h, 60 °C
6.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
6.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
Riferimento
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Riferimento
Structure-activity relationship of 5'-substituted fluoro-neplanocin A analogues as potent inhibitors of S-adenosylhomocysteine hydrolase
Moon, Hyung Ryong; et al, Nucleosides, 2005, 24(5-7), 707-708

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
1.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
Riferimento
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Pyridine ,  Trifluoroacetic anhydride ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethyl sulfoxide ;  15 h, rt
1.2 Solvents: Water ;  rt
2.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
2.2 Solvents: Water ;  rt
Riferimento
Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities
Chandra, Girish; et al, Journal of Medicinal Chemistry, 2015, 58(12), 5108-5120

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Methanesulfonyl chloride Solvents: Dichloromethane ;  5 min, -5 °C
1.3 Solvents: Water
2.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
2.2 Solvents: Water ;  rt
Riferimento
Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities
Chandra, Girish; et al, Journal of Medicinal Chemistry, 2015, 58(12), 5108-5120

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ,  tert-Butyl methyl ether ;  1 h, -78 °C; 30 min, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
Riferimento
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Palladium diacetate Solvents: Acetonitrile ;  rt; 36 h, 60 °C
3.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
3.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
Riferimento
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium borohydride Catalysts: Cerium trichloride ;  30 min, 0 °C
1.2 Reagents: Imidazole Solvents: Dimethylformamide ;  12 h, 40 °C
2.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ,  tert-Butyl methyl ether ;  1 h, -78 °C; 30 min, -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
Riferimento
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  12 h, 40 °C
2.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ,  tert-Butyl methyl ether ;  1 h, -78 °C; 30 min, -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
Riferimento
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Potassium bifluoride ,  1-Butanaminium, N,N,N-tributyl-, (dihydrogen trifluoride) (1:1) Solvents: Dimethylformamide ;  72 h, 140 °C
3.1 Reagents: Pyridine ,  Trifluoroacetic anhydride ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethyl sulfoxide ;  15 h, rt
3.2 Solvents: Water ;  rt
4.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
4.2 Solvents: Water ;  rt
Riferimento
Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities
Chandra, Girish; et al, Journal of Medicinal Chemistry, 2015, 58(12), 5108-5120

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Triethylsilyl chloride ,  Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Selectfluor Solvents: Acetonitrile ;  12 h, 0 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Palladium diacetate Solvents: Acetonitrile ;  rt; 36 h, 60 °C
4.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
4.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
Riferimento
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Selectfluor Solvents: Acetonitrile ;  12 h, 0 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Palladium diacetate Solvents: Acetonitrile ;  rt; 36 h, 60 °C
4.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
4.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
Riferimento
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Selectfluor Solvents: Acetonitrile ;  12 h, 0 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Palladium diacetate Solvents: Acetonitrile ;  rt; 36 h, 60 °C
5.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
5.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
Riferimento
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

Metodo di produzione 21

Condizioni di reazione
1.1 -
2.1 Reagents: Pyridine ,  Iodine Solvents: Tetrahydrofuran ;  4 h, rt
3.1 Reagents: Sodium borohydride Catalysts: Cerium trichloride ;  30 min, 0 °C
3.2 Reagents: Imidazole Solvents: Dimethylformamide ;  12 h, 40 °C
4.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ,  tert-Butyl methyl ether ;  1 h, -78 °C; 30 min, -78 °C
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
Riferimento
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol Raw materials

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol Preparation Products

Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd